molecular formula C16H14O2S2 B13753883 1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone CAS No. 5335-82-0

1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone

Cat. No.: B13753883
CAS No.: 5335-82-0
M. Wt: 302.4 g/mol
InChI Key: KIRIOGATKMSJIW-UHFFFAOYSA-N
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Description

1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone is an organic compound with the molecular formula C16H14O2S2 It is characterized by the presence of two acetylphenyl groups connected via a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone typically involves the reaction of 4-acetylphenyl disulfide with appropriate reagents under controlled conditions. One common method involves the use of 4-aminoacetophenone and sodium azide, which are refluxed with triethyl orthoformate in an acidic medium . This reaction results in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The acetyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the acetyl groups under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antifungal agent.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of 1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone involves its interaction with specific molecular targets. The disulfide bond can undergo redox reactions, which may influence various biochemical pathways. The compound’s acetyl groups can also participate in covalent modifications of proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone is unique due to the presence of both acetyl groups and a disulfide bond, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

CAS No.

5335-82-0

Molecular Formula

C16H14O2S2

Molecular Weight

302.4 g/mol

IUPAC Name

1-[4-[(4-acetylphenyl)disulfanyl]phenyl]ethanone

InChI

InChI=1S/C16H14O2S2/c1-11(17)13-3-7-15(8-4-13)19-20-16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3

InChI Key

KIRIOGATKMSJIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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